molecular formula C8H3Br2F2N B1448875 3,4-Dibromo-2,5-difluorophenylacetonitrile CAS No. 1806349-49-4

3,4-Dibromo-2,5-difluorophenylacetonitrile

Cat. No.: B1448875
CAS No.: 1806349-49-4
M. Wt: 310.92 g/mol
InChI Key: HESVJRXEIWTKAE-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2F2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:

    Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 3 and 4 positions of the phenyl ring.

    Fluorination: The dibromo derivative is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride to replace hydrogen atoms at the 2 and 5 positions with fluorine atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Products include substituted phenylacetonitriles with various functional groups.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include primary amines and other reduced derivatives.

Scientific Research Applications

3,4-Dibromo-2,5-difluorophenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Its bromine and fluorine substituents influence its reactivity and interaction with other molecules, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

    1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the acetonitrile group.

    2,5-Dibromo-3,4-difluorothiophene: Contains a thiophene ring instead of a phenyl ring.

Uniqueness: 3,4-Dibromo-2,5-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the acetonitrile group. This combination of substituents imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,4-dibromo-2,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-6-5(11)3-4(1-2-13)8(12)7(6)10/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESVJRXEIWTKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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